molecular formula C6H12N2S B1308194 5,5-dimethyltetrahydropyrimidine-2(1H)-thione CAS No. 82175-38-0

5,5-dimethyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B1308194
CAS No.: 82175-38-0
M. Wt: 144.24 g/mol
InChI Key: MIMZDJBZXJJJKQ-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione, also known as DMTHPT, is a small molecule found in some plants and fungi. It is a heterocyclic compound composed of four nitrogen atoms, two sulfur atoms, and one carbon atom. It has been found to possess a variety of biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties. DMTHPT has been studied extensively in recent years, and its potential applications in medicine, biotechnology, and other fields are now being explored.

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

5,5-Dimethyltetrahydropyrimidine-2(1H)-thione serves as a precursor in various chemical reactions, particularly in the synthesis of cyclic and bicyclic products. Its reactivity with α-halocarboxylic acids and their esters leads to the formation of compounds with potential applications in medicinal chemistry and material sciences. Alkylation reactions of this compound result in the generation of “open” S-carboxymethyl derivatives, highlighting its utility in creating structurally diverse molecules (Kushakova, Yulisova, Ramsh, & Garabadgiu, 2006).

Coordination Chemistry and Complex Formation

The compound plays a significant role in coordination chemistry, demonstrated by its interaction with organotin(IV) and copper(I) complexes. Studies reveal that this compound acts as an ambidentate ligand, forming complexes with metal ions. These complexes are characterized by N,S-coordination, which is pivotal in understanding the ligand’s behavior in the presence of various metals and could be beneficial in catalysis and materials science research (Fernandes, Lang, López, & Sousa, 2002).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of this compound derivatives offers insights into their molecular properties. X-ray crystallography and various spectroscopic methods such as NMR and IR have been utilized to elucidate the structural aspects of these derivatives, contributing significantly to the field of crystallography and molecular spectroscopy. These studies not only enhance our understanding of the molecular geometry and electronic structure but also assist in the design of novel compounds with desired physical and chemical properties (Al‐Refai, Geyer, Marsch, & Ali, 2014).

Photophysical Properties

Investigations into the photophysical properties of this compound derivatives have revealed their potential in the development of luminescent materials. The study of heteroleptic copper(I) halide complexes containing this compound as a ligand has shown strong emissive properties in the solid state at ambient temperature. Such materials are of great interest for applications in lighting, display technologies, and as sensors (Aslanidis, Cox, & Tsipis, 2010).

Safety and Hazards

The compound has a flash point of 121 °C . It is sensitive and hygroscopic . The compound is non-flammable .

Future Directions

Given its versatility as a solvent in various chemical reactions, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone could have potential applications in the synthesis of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5,5-dimethyl-1,3-diazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMZDJBZXJJJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=S)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397604
Record name 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82175-38-0
Record name 5,5-Dimethyl-1,4,5,6-tetrahydro-pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research papers regarding 5,5-dimethyltetrahydropyrimidine-2(1H)-thione?

A1: The research papers primarily focus on the alkylation reactions of this compound with α‐halocarboxylic acids and their esters. The studies investigate the reaction conditions, product yields, and the influence of different substituents on the reaction outcome [, ].

Q2: Are there any insights provided on the regioselectivity of the alkylation reaction with this compound?

A2: Yes, the research delves into the regioselectivity of alkylation, indicating a preference for alkylation at the sulfur atom of the thione group in this compound when reacted with α‐halocarboxylic acids and their esters [, ]. The studies explore the factors influencing this selectivity and the potential for obtaining specific alkylation products.

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